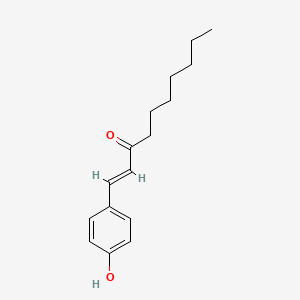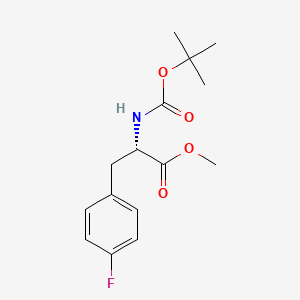
1,2-Oxazol-3-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Oxazol-3-yl methanesulfonate is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Oxazol-3-yl methanesulfonate can be synthesized through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another method includes the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) under basic conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of flow chemistry techniques. These methods allow for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles using commercial manganese dioxide .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Oxazol-3-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Reactions involving the substitution of functional groups on the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, NiO2, CuBr2/DBU.
Substitution Reagents: TosMICs, β-diketones.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which are valuable intermediates in medicinal chemistry .
Applications De Recherche Scientifique
1,2-Oxazol-3-yl methanesulfonate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Oxazol-3-yl methanesulfonate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, leading to the modulation of biological pathways. This interaction is facilitated by the presence of the oxazole ring, which enables different types of non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazoles: Five-membered rings containing one nitrogen and one oxygen atom, similar to oxazoles.
Oxadiazoles: Compounds with two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
1,2-Oxazol-3-yl methanesulfonate is unique due to its specific substitution pattern and the presence of the methanesulfonate group. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
IUPAC Name |
1,2-oxazol-3-yl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4S/c1-10(6,7)9-4-2-3-8-5-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJLAUIGCFLNMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=NOC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate](/img/structure/B590521.png)

